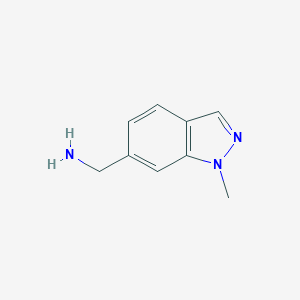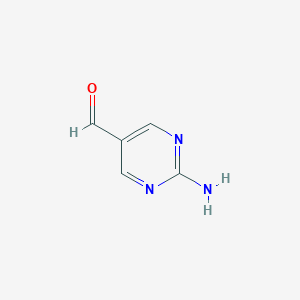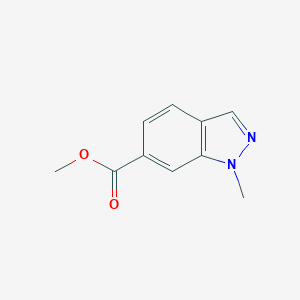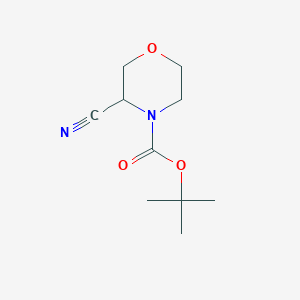![molecular formula C13H20N4O3 B048068 alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol CAS No. 120277-95-4](/img/structure/B48068.png)
alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol, also known as QA-1, is a synthetic compound that has been extensively studied for its potential use in scientific research. QA-1 is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can have a wide range of biochemical and physiological effects.
Wirkmechanismus
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol works by binding to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to an increase in acetylcholine levels, which can have a wide range of effects on the brain and body. In addition to its effects on acetylcholinesterase, alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol has also been shown to have some activity at other neurotransmitter receptors, although the exact mechanisms of these effects are not yet fully understood.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol are complex and varied, and depend on a number of factors including dose, route of administration, and individual differences in metabolism and physiology. Some of the effects that have been observed in animal studies include increased locomotor activity, improved cognitive function, and enhanced synaptic plasticity. alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol has also been shown to have some neuroprotective effects, although the mechanisms underlying these effects are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol in laboratory experiments is its potent inhibitory activity against acetylcholinesterase. This makes it a valuable tool for studying the role of acetylcholine in the brain, as well as for investigating potential therapeutic applications of acetylcholinesterase inhibitors. However, there are also some limitations to using alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol in laboratory experiments. For example, its effects can be highly dose-dependent, and there is a risk of toxicity at high doses. Additionally, there may be individual differences in metabolism and physiology that can affect the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research on alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol and related compounds. Some possible areas of investigation include:
- Further studies of the mechanisms underlying alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol's effects on acetylcholinesterase and other neurotransmitter receptors.
- Development of new alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol analogs with improved potency, selectivity, and safety profiles.
- Investigation of the potential therapeutic applications of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol and related compounds in the treatment of neurodegenerative diseases and other neurological disorders.
- Studies of the effects of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol on other physiological systems, such as the immune system and the cardiovascular system.
- Investigation of the potential use of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol as a tool for studying the role of acetylcholine in other physiological processes, such as muscle contraction and hormone regulation.
In conclusion, alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol is a potent inhibitor of acetylcholinesterase that has been extensively studied for its potential use in scientific research. Its effects on the brain and body are complex and varied, and there are many potential future directions for research on this compound and related analogs. While there are some limitations to using alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol in laboratory experiments, its potent inhibitory activity against acetylcholinesterase makes it a valuable tool for investigating the role of acetylcholine in the brain and for developing new treatments for neurological disorders.
Synthesemethoden
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol can be synthesized using a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 2-nitroimidazole with formaldehyde to produce a key intermediate, which is then reacted with 8-azabicyclo[5.1.0]oct-2-ene to form the final product, alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol. This synthesis method has been optimized over the years to improve yield and purity, and several different variations of the method have been developed.
Wissenschaftliche Forschungsanwendungen
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. Its ability to inhibit acetylcholinesterase makes it a valuable tool for studying the role of acetylcholine in the brain, as well as for investigating the potential therapeutic applications of acetylcholinesterase inhibitors in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
120277-95-4 |
|---|---|
Produktname |
alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol |
Molekularformel |
C13H20N4O3 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
1-(8-azabicyclo[5.1.0]octan-8-yl)-3-(2-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C13H20N4O3/c18-10(8-15-7-6-14-13(15)17(19)20)9-16-11-4-2-1-3-5-12(11)16/h6-7,10-12,18H,1-5,8-9H2 |
InChI-Schlüssel |
LZYQUYJOCLBJGY-UHFFFAOYSA-N |
SMILES |
C1CCC2C(N2CC(CN3C=CN=C3[N+](=O)[O-])O)CC1 |
Kanonische SMILES |
C1CCC2C(N2CC(CN3C=CN=C3[N+](=O)[O-])O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)




